molecular formula C9H20O B3057846 2,5,5-Trimethylhexan-1-ol CAS No. 85712-03-4

2,5,5-Trimethylhexan-1-ol

Cat. No. B3057846
CAS RN: 85712-03-4
M. Wt: 144.25 g/mol
InChI Key: XBNGABCTADSMHF-UHFFFAOYSA-N
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Description

2,5,5-Trimethylhexan-1-ol , also known as 3,5,5-trimethyl-1-hexanol , is an organic compound with the molecular formula C9H20O . It falls under the category of alcohols and is characterized by its branched structure. The compound consists of a hexane backbone with three methyl groups attached to the second, fifth, and fifth carbon atoms. These methyl groups contribute to its unique properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain (hexane) with a hydroxyl group (-OH) attached to the first carbon. The three methyl groups are positioned at the second, fifth, and fifth carbon atoms. The branched structure contributes to its solubility, boiling point, and stereochemistry .

Scientific Research Applications

Copolymerization in Chemical Engineering

2,5,5-Trimethylhexan-1-ol has been utilized in chemical engineering, particularly in the copolymerization processes. For instance, the copolymerization of ethylene and 5-hexen-1-ol, which was pretreated with trimethylaluminium, used a specific catalyst. This process demonstrated that the 5-hexen-1-ol unit in the copolymer could be significantly increased, influencing the properties of the resulting polymer (Hagihara, Murata, & Uozumi, 2001).

Role in Vibrational Spectroscopy Studies

The compound has been a subject of study in vibrational spectroscopy to understand molecular structures better. In one study, the temperature dependence of infrared and Raman band intensities was used to study conformational equilibrium in similar compounds, providing insights into molecular dynamics and structures (Adil, Turrell, Vergoten, & Snyder, 1990).

Application in Catalysis

This compound is also relevant in the field of catalysis. For example, the study of a chromium-pyrrolyl ethene trimerization catalyst, which is significant in polyethylene production, involved related compounds. Such research is crucial in developing more efficient industrial processes (Venderbosch et al., 2018).

Involvement in Combustion Chemistry

Moreover, compounds structurally similar to this compound have been studied for their combustion chemistry, which is important for understanding and improving fuel performance in various engines (Sarathy et al., 2014).

Insights into Molecular Dynamics

Furthermore, studies on the determination of pressure-viscosity relations of related hydrocarbons, through molecular dynamics simulations, provide valuable insights for various industrial and scientific applications (Cunha & Robbins, 2019).

Contribution to Understanding Molecular Conformations

Research on the conformational analysis of similar branched hydrocarbons contributes to a deeper understanding of molecular conformations, which is critical in various fields like drug design and material science (Crowder, 1986).

Future Directions

: ChemSpider: 2,5,5-Trimethyl-1-hexanol : Chemsrc: 2,5,5-trimethylhexan-2-ol : NIST Chemistry WebBook: 3,5,5-Trimethyl-1-hexanol

properties

IUPAC Name

2,5,5-trimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGABCTADSMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006308
Record name 2,5,5-Trimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85712-03-4
Record name 2,5,5-Trimethyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85712-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,5-Trimethylhexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,5-Trimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,5-trimethylhexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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